tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate
Description
This compound belongs to the class of spirocyclic carbamates, characterized by a unique spiro[4.5]decan core. Its structure includes a 1-oxa-8λ⁶-thiaspiro system, where the sulfur atom is in a sulfone (8,8-dioxo) configuration. The tert-butyl N-methylcarbamate moiety is attached to the spiro framework at position 3. The sulfone group enhances polarity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H25NO5S |
|---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
tert-butyl N-(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H25NO5S/c1-13(2,3)20-12(16)15(4)11-9-14(19-10-11)5-7-21(17,18)8-6-14/h11H,5-10H2,1-4H3 |
InChI Key |
KAUYPYZGPXZYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCS(=O)(=O)CC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction typically occurs in toluene under reflux conditions for about 2 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets in unique ways.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could have multiple modes of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic carbamates:
Key Observations:
Heteroatom Configuration :
- The target compound’s sulfone group distinguishes it from oxygen/nitrogen analogs, increasing polarity and oxidation state .
- Compounds with nitrogen at position 1 (e.g., CAS 2219371-52-3) exhibit basicity, whereas the target’s N-methylcarbamate reduces nucleophilicity .
Physicochemical Properties: Hydrochloride salts (e.g., CAS 2219371-52-3) show higher aqueous solubility than neutral carbamates . The sulfone group in the target compound likely improves stability against enzymatic degradation compared to non-sulfonated analogs .
Synthetic Accessibility: The tert-butyl carbamate group is a common protecting group in peptide synthesis, suggesting shared synthetic routes for these compounds .
Biological Relevance :
Biological Activity
Tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H25NO5S
- Molecular Weight : 319.41 g/mol
- CAS Number : 2060036-67-9
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted that certain carboxamide derivatives showed effective antibacterial activity against various strains of bacteria with median effective concentration (EC50) values significantly lower than conventional antibiotics .
| Compound | Target Organism | EC50 (μg/ml) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 22 |
| Compound B | Xanthomonas oryzae | 15 |
This suggests that similar structural motifs in the thiaspiro framework may confer enhanced antibacterial properties.
Antifungal Activity
The compound's antifungal potential has also been assessed, revealing lower inhibitory effects compared to standard antifungal agents like carbendazim against fungi such as Mucor species and Trichoderma atroviride . The activity was evaluated using the mycelial growth rate method, indicating that while the compound shows some antifungal properties, it may not be as potent as other established treatments.
The biological activity of this compound is hypothesized to involve disruption of cellular processes in target organisms. The presence of the thiaspiro moiety may enhance membrane permeability or interfere with metabolic pathways critical for microbial survival.
Case Studies
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial efficacy against pathogenic bacteria and fungi. The results indicated that modifications in the carbamate group significantly influenced biological activity, with some derivatives outperforming traditional antibiotics in specific assays .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics but requires further investigation into its metabolic pathway and potential toxicity profiles in mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
